molecular formula C15H10N2O B161595 JNK Inhibitor II, Negative Control CAS No. 54642-23-8

JNK Inhibitor II, Negative Control

Número de catálogo B161595
Número CAS: 54642-23-8
Peso molecular: 234.25 g/mol
Clave InChI: ODZGYELAMAOARP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

The molecular formula of JNK Inhibitor II, Negative Control is C15H10N2O . It contains a total of 31 bonds; 21 non-H bonds, 17 multiple bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .


Chemical Reactions Analysis

The JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, macrophages, cell proliferation, differentiation, survival, and death . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .


Physical And Chemical Properties Analysis

The JNK Inhibitor II, Negative Control is a solid substance . It is yellow in color and has a molecular weight of 234.25 .

Aplicaciones Científicas De Investigación

1. Stem Cell Self-Renewal and Differentiation

Specific Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Results and Outcomes

    Self-Renewal Inhibition

    • JNK inhibition leads to decreased expression of self-renewal markers (e.g., OCT4, NANOG) in hESCs .

2. Cancer Stem Cells (CSCs)

Specific Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Results and Outcomes

    Therapeutic Implications

    • Understanding JNK’s role in CSCs may guide the development of targeted therapies against malignant tumors .

Safety And Hazards

The safety data sheet for JNK Inhibitor II, Negative Control can be found on the Merck website . It is recommended to refer to this document for detailed safety and hazard information.

Direcciones Futuras

The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors . Some of ATP- competitive and ATP non-competitive inhibitors have been developed and widely used in vitro, but this type of inhibitors lack selectivity and inhibits phosphorylation of all JNK substrates and may lead to cellular toxicity . In the future, more specification in the design of JNK inhibitors is needed .

Propiedades

IUPAC Name

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGYELAMAOARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JNK Inhibitor II, Negative Control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNK Inhibitor II, Negative Control
Reactant of Route 2
Reactant of Route 2
JNK Inhibitor II, Negative Control
Reactant of Route 3
Reactant of Route 3
JNK Inhibitor II, Negative Control
Reactant of Route 4
JNK Inhibitor II, Negative Control
Reactant of Route 5
Reactant of Route 5
JNK Inhibitor II, Negative Control
Reactant of Route 6
Reactant of Route 6
JNK Inhibitor II, Negative Control

Citations

For This Compound
26
Citations
Y Zhang, Y Zhang, Z Wang, Y Sun, X Jiang… - Biomedicine & …, 2021 - Elsevier
… Stock solutions of KT-5720, JNK inhibitor II and a JNK inhibitor II negative control were prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO added to the bath …
Number of citations: 5 www.sciencedirect.com
A Haga, T Funasaka, Y Deyashiki, A Raz - FEBS letters, 2008 - Elsevier
… JNK inhibitor II and JNK inhibitor II negative control (Merck, Darmstadt, Germany) were used. All reagents and mediums for cell culture were purchased from Gibco, Invitrogen (Grand …
Number of citations: 16 www.sciencedirect.com
TB Brust, FS Cayabyab, BA MacVicar - Neuropharmacology, 2007 - Elsevier
… , but not in slices pre-treated with 5áμM JNK Inhibitor II negative control. (B) Plot of the mean … with slices pre-treated with 5áμM JNK Inhibitor II negative control or normal aCSF. (C) Plot …
Number of citations: 36 www.sciencedirect.com
A Haga, H Nagai, Y Deyashiki - Cancer investigation, 2009 - Taylor & Francis
… JNK inhibitor II negative control is a negative control for JNK inhibitor, with IC 50 values of … nM of JNK inhibitor II and 200 nM of JNK inhibitor II negative control for 6 hr. The treated cells …
Number of citations: 9 www.tandfonline.com
F Donnellan, N Keating… - American Journal …, 2010 - journals.physiology.org
… D: T 84 cells were pretreated bilaterally with either SP600125 (2 μM) or its inactive analog, the JNK inhibitor II negative control (2 μM) before stimulation with CCh (100 μM). Significant …
Number of citations: 11 journals.physiology.org
WL Thompson, LJ Van Eldik - Brain research, 2009 - Elsevier
… , SP600125 (JNK inhibitor) and control compounds SB202474 (negative control for p38 MAPK inhibitor), U0124 (negative control for MEK inhibitor), and JNK Inhibitor II negative control (…
Number of citations: 238 www.sciencedirect.com
Z Chen, C Xiong, C Pancyr, J Stockwell… - Journal of …, 2014 - Soc Neuroscience
… SB203580, SB202474, JNK II inhibitor (also called SP600125), and JNK inhibitor II negative control (N 1 -methyl-1,9 pyrazoloanthrone) were obtained from Calbiochem. All drugs were …
Number of citations: 65 www.jneurosci.org
H Li, M Chehade, W Liu, H Xiong, L Mayer, MC Berin - Gastroenterology, 2007 - Elsevier
… Mitogen-activated protein kinase (MAPK) inhibitors used included JNK inhibitor II and JNK inhibitor II Negative Control, U0126 and U0124 (all from Calbiochem). …
Number of citations: 52 www.sciencedirect.com
JM Pavese, IM Ogden, EA Voll, X Huang, L Xu… - PloS one, 2014 - journals.plos.org
… and SP600125, had no significant impact upon MAP2K4-mediated increases in invasion, compared to associated inactive controls, SB202474 and JNK Inhibitor II Negative Control, …
Number of citations: 46 journals.plos.org
J Andrade, J Quinn, RZ Becker… - Molecular …, 2013 - academic.oup.com
… The JNK-specific inhibitor SP600125 (50nM; Calbiochem, San Diego, California) or the inactive isoform (termed vehicle in figures; 50nM JNK inhibitor II negative control/0.25% …
Number of citations: 25 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.